4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of oxadiazole and thiadiazole rings, which are known for their diverse biological activities. The presence of a chlorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps. One common method starts with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is synthesized by treating 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base. The resulting oxadiazole derivative is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitubercular activity and potential use in treating infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with various molecular targets. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. It may also act on specific enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
- 3-(4-chlorophenyl)-4-substituted pyrazole derivatives
Uniqueness
What sets 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide apart from similar compounds is its dual ring structure, which combines the properties of both oxadiazole and thiadiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-24-9-14-20-21-16(26-14)18-12(23)3-2-4-13-19-15(22-25-13)10-5-7-11(17)8-6-10/h5-8H,2-4,9H2,1H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGOFKQMKIQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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